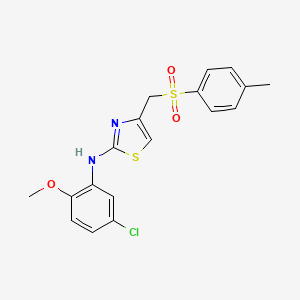

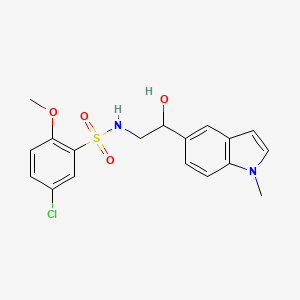

![molecular formula C23H30N2O5S B2925570 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide CAS No. 921992-75-8](/img/structure/B2925570.png)

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

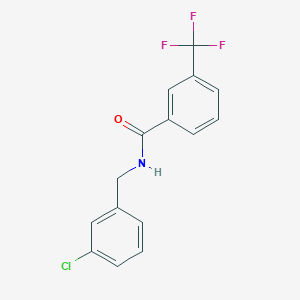

This compound is a type of organic molecule that contains a benzoxazepine ring, which is a seven-membered ring with one oxygen and one nitrogen atom. It also has various substituents attached to the ring, including a sulfonamide group, a methoxy group, and several alkyl groups .

Molecular Structure Analysis

The benzoxazepine ring in this compound is a heterocyclic ring, meaning it contains atoms of at least two different elements. The presence of oxygen and nitrogen in the ring can have significant effects on the compound’s chemical properties .科学的研究の応用

Photosensitizing Properties for Photodynamic Therapy

A study explored the synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating significant potential as Type II photosensitizers for cancer treatment in photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them viable candidates for photodynamic therapy applications (Pişkin, Canpolat, & Öztürk, 2020).

Antifungal and Anti-HIV Activity

Research on novel benzenesulfonamides bearing the 2,5-disubstituted-1,3,4-oxadiazole moiety revealed in vitro anti-HIV and antifungal activities. This study underscores the potential of benzenesulfonamide derivatives in developing treatments for both fungal infections and HIV (Zareef et al., 2007).

Inhibition of Carbonic Anhydrase Enzyme

Another investigation focused on unprotected primary sulfonamide groups facilitating ring-forming cascades leading to the synthesis of [1,4]oxazepine-based primary sulfonamides. These compounds showed strong inhibition against human carbonic anhydrases, indicating their therapeutic relevance (Sapegin et al., 2018).

Antimicrobial Activity and Enzyme Inhibition

A study on Schiff bases derived from sulfamethoxazole and sulfisoxazole and their metal complexes highlighted their antimicrobial activities against various pathogens and inhibition activities on carbonic anhydrase enzymes. These findings suggest the potential of these compounds in antimicrobial and enzyme inhibition applications (Alyar et al., 2018).

Anticancer Potential

Research into quinazoline derivatives aimed at exploring their diuretic and antihypertensive properties also uncovered significant anticancer potential, demonstrating the versatility of benzenesulfonamide derivatives in therapeutic development (Rahman et al., 2014).

特性

IUPAC Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O5S/c1-6-12-25-18-10-9-17(14-20(18)30-15-23(3,4)22(25)26)24-31(27,28)21-13-16(7-2)8-11-19(21)29-5/h8-11,13-14,24H,6-7,12,15H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWYQALUSQYFHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)CC)OC)OCC(C1=O)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-ethyl-2-methoxybenzenesulfonamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

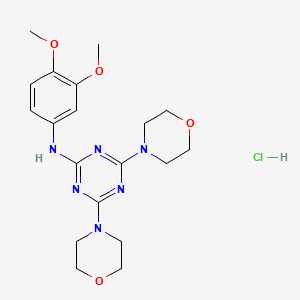

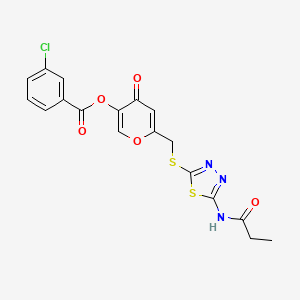

![[3-(4-{2-[methyl(2-pyridinyl)amino]ethoxy}phenyl)-1H-pyrazol-1-yl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B2925488.png)

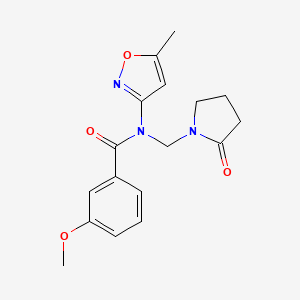

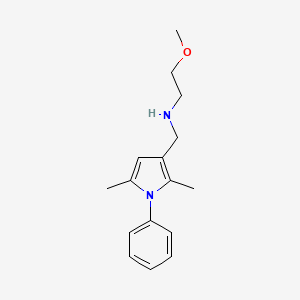

![1-{1-[1-(4-Chlorophenyl)cyclopentanecarbonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2925489.png)

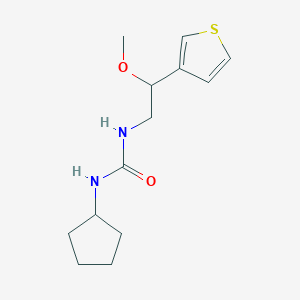

![5-(Oxolan-2-ylmethyl)-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2925492.png)

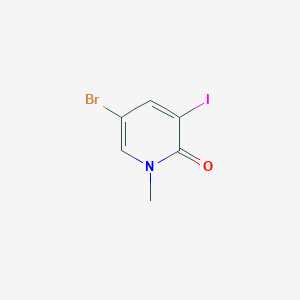

![2-[5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B2925493.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2925498.png)